6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine derivatives with formamide or formamidine acetate. The process begins with the directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines using BuLi–TMEDA in diethyl ether at –10 °C. The resulting 4-lithio derivatives are then quenched with CO2 to form the corresponding C-4 carboxylic acids. Hydrolysis of the protecting groups with either TFA or aqueous KOH yields 2-substituted 5-aminopyridine-4-carboxylic acids, which are subsequently converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4(3H)-one derivatives, while substitution reactions can produce various substituted pyrido[3,4-d]pyrimidin-4(3H)-one compounds .
Scientific Research Applications
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring, leading to different biological activities.
Triazolo[1,5-c]pyrimidines: These compounds contain a triazole ring fused to the pyrimidine ring and are known for their kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-7-2-5-6(3-9-7)10-4-11-8(5)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
SGPOZFXLPFFDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=O)NC=N2 |
Origin of Product |
United States |
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